molecular formula C10H8N2O2 B1293703 7-Methyl-8-nitroquinoline CAS No. 7471-63-8

7-Methyl-8-nitroquinoline

Cat. No.: B1293703
CAS No.: 7471-63-8
M. Wt: 188.18 g/mol
InChI Key: ZZDTVYJYMRSNQL-UHFFFAOYSA-N
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Description

7-Methyl-8-nitroquinoline is an organic compound with the molecular formula C10H8N2O2. It is a derivative of quinoline, characterized by the presence of a methyl group at the 7th position and a nitro group at the 8th position on the quinoline ring.

Biochemical Analysis

Biochemical Properties

7-Methyl-8-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential anticancer, antitumor, anti-inflammatory, and analgesic activities . The interactions of this compound with these biomolecules often involve binding to specific active sites, leading to inhibition or activation of enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it may alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to interact with DNA, potentially causing changes in gene expression . These interactions can result in the modulation of cellular pathways that are crucial for cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions, but its degradation products may also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its biological activity . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are vital for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-8-nitroquinoline typically involves a two-step process starting from m-toluidine. The first step is the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline. This mixture is then subjected to a nitration reaction using nitric acid and sulfuric acid to selectively produce this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques like vacuum distillation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-8-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antitumor, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and as an analgesic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to bind to specific receptors or enzymes can modulate their activity, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 8-Nitroquinoline
  • 7-Methylquinoline
  • 5-Methyl-8-nitroquinoline

Comparison: 7-Methyl-8-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to 8-Nitroquinoline, the presence of the methyl group at the 7th position enhances its stability and modifies its interaction with biological targets. Similarly, 5-Methyl-8-nitroquinoline differs in the position of the methyl group, leading to variations in its chemical properties and applications .

Properties

IUPAC Name

7-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDTVYJYMRSNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225693
Record name 7-Methyl-8-nitroquinoline
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-63-8
Record name 7-Methyl-8-nitroquinoline
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Record name 7-Methyl-8-nitroquinoline
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Record name 7471-63-8
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Record name 7-Methyl-8-nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-Methyl-8-nitroquinoline a significant compound in medicinal chemistry?

A: this compound serves as a crucial starting material in synthesizing various quinoline derivatives. [] Quinoline derivatives, in turn, have demonstrated a broad spectrum of biological activities, making them highly relevant in medicinal chemistry. For instance, they have shown potential as anticancer, antitinephritic, antitumor, anti-inflammatory, analgesic, and antiallergic agents, and even hold promise in treating Alzheimer’s disease. [] The efficient and selective synthesis of this compound paves the way for exploring and developing new pharmaceutical compounds based on the quinoline scaffold.

Q2: What is the most efficient synthetic route for obtaining this compound?

A: Recent research highlights a two-step synthesis as the most effective method for obtaining this compound. [] The process begins with the Skraup synthesis using m-toluidine and glycerol, resulting in a mixture of 7-methylquinoline and 5-methylquinoline. [] This mixture then undergoes a selective nitration reaction using nitric acid and sulfuric acid. [] Notably, this nitration step selectively targets the 8-carbon position of the 7-methylquinoline, leading to the formation of this compound with excellent yield, eliminating the need for purifying the initial isomeric mixture. []

Q3: Beyond its role in synthesizing pharmaceuticals, are there other applications for this compound?

A: Yes, this compound plays a critical role in constructing complex heterocyclic ligands. [] Specifically, it serves as a precursor for synthesizing 8-amino-7-quinolinecarbaldehyde, a key building block in preparing tridentate terpyridyl ligands like 2-(pyrid-2′-yl)-1,10-phenanthroline. [, ] These ligands, featuring benzo[h]quinoline and 1,10-phenanthroline subunits, find applications in coordination chemistry and materials science. []

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